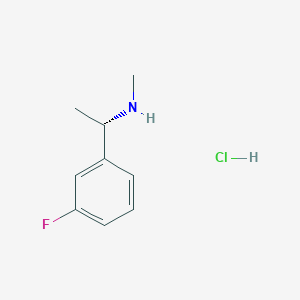
(S)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFN and its molecular weight is 189.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride, also known as 3-fluoroamphetamine, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₃ClFN
- Molecular Weight : 189.6576 g/mol
- CAS Number : 2566173-64-4
This compound primarily acts as a monoamine releasing agent, particularly affecting the neurotransmitters dopamine and norepinephrine. It is structurally related to amphetamine and exhibits similar stimulant properties. The presence of the fluorine atom in the para position enhances its potency and selectivity for the dopamine transporter (DAT) compared to its non-fluorinated counterparts.
Pharmacological Effects
The compound has shown various biological effects, including:
- Stimulant Effects : Similar to amphetamines, it increases locomotor activity in animal models.
- Antidepressant-like Activity : Preliminary studies suggest potential antidepressant effects through enhanced monoaminergic transmission.
- Neuroprotective Properties : Some research indicates that it may provide neuroprotection against neurotoxic agents.
In Vitro Studies
Recent studies have evaluated the in vitro biological activity of this compound against various cell lines:
Case Study 1: Stimulant Effects in Rodent Models
In a controlled study, rodents administered with this compound demonstrated increased locomotor activity, suggesting stimulant properties akin to traditional amphetamines. Behavioral assays indicated a dose-dependent increase in activity levels.
Case Study 2: Neuroprotective Effects
A study focusing on neuroprotection revealed that treatment with this compound significantly reduced neuronal death in SH-SY5Y cells exposed to hydrogen peroxide-induced oxidative stress. The protective effect was attributed to enhanced antioxidant defense mechanisms activated by increased dopamine levels.
Properties
IUPAC Name |
(1S)-1-(3-fluorophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFYXJYCTQUITM-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














